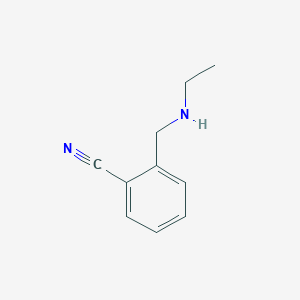

2-Ethylaminomethyl-benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(ethylaminomethyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-2-12-8-10-6-4-3-5-9(10)7-11/h3-6,12H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFQTTYRSAIQASF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC=CC=C1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Ethylaminomethyl-benzonitrile chemical structure and properties

[1]

Executive Summary

2-[(Ethylamino)methyl]benzonitrile (CAS: 1016510-64-7) is a bifunctional aromatic building block characterized by an ortho-substituted benzonitrile core and a secondary ethylaminomethyl moiety.[1][2] It serves as a pivotal pharmacophore in medicinal chemistry, most notably as the "eastern" wing of the blockbuster type-2 diabetes drug Alogliptin (Nesina). Its structural duality—offering a reactive secondary amine for coupling and a nitrile group for hydrogen bonding or further derivatization—makes it indispensable in the design of bioactive heterocycles, including acetylcholinesterase (AChE) inhibitors.

Chemical Identity & Structural Analysis[3][4][5]

Nomenclature & Identifiers

| Parameter | Details |

| IUPAC Name | 2-[(Ethylamino)methyl]benzonitrile |

| Common Synonyms | N-Ethyl-2-cyanobenzylamine; alpha-Ethylamino-o-tolunitrile |

| CAS Number (Free Base) | 1016510-64-7 |

| CAS Number (HCl Salt) | 1208685-24-8 |

| Molecular Formula | C₁₀H₁₂N₂ |

| Molecular Weight | 160.22 g/mol |

| SMILES | CCNCC1=CC=CC=C1C#N |

Structural Logic

The molecule features a benzene ring substituted at the 1 and 2 positions (ortho-pattern).

-

Electronic Effects: The nitrile group (-CN) at position 1 is strongly electron-withdrawing (induction and resonance), deactivating the ring but increasing the acidity of the benzylic protons at position 2.

-

Steric Environment: The ortho positioning creates a "kinked" geometry. This steric proximity is crucial in drug binding pockets (e.g., the S1 subsite of DPP-4), where the nitrile often engages in pi-stacking or polar interactions while the amine directs the scaffold orientation.

Physicochemical Profile

Note: Experimental data for this specific intermediate is proprietary in many contexts. Values below represent a synthesis of available MSDS data and computational predictions based on structural analogs (e.g., 2-cyanobenzyl amine).

| Property | Value / Description | Source/Note |

| Physical State | Pale yellow oil (Free base) / White crystalline solid (HCl salt) | Observed in benzylamine analogs |

| Boiling Point | ~268°C (Predicted) | @ 760 mmHg |

| Melting Point | 180–185°C (HCl salt) | Typical for benzylamine hydrochlorides |

| Density | 1.05 ± 0.1 g/cm³ | Predicted |

| pKa (Conjugate Acid) | ~9.2–9.5 | Basic secondary amine |

| LogP | 1.8–2.1 | Lipophilic, amenable to membrane permeability |

| Solubility | Soluble in DCM, MeOH, DMSO; Sparingly soluble in water (Free base) | Salt form is water-soluble |

Synthetic Pathways

Two primary routes exist for the synthesis of 2-[(ethylamino)methyl]benzonitrile. The choice depends on reagent availability and scale.

Route A: Nucleophilic Substitution (Alkylation)

This is the industrial standard for Alogliptin synthesis. It involves the direct displacement of a leaving group on the benzylic carbon by ethylamine.

-

Precursor: 2-Cyanobenzyl bromide (or chloride).

-

Reagent: Ethylamine (excess).

-

Conditions: THF or DMF, K₂CO₃ base, 0°C to RT.

Protocol:

-

Dissolve 2-cyanobenzyl bromide (1.0 eq) in anhydrous THF.

-

Add K₂CO₃ (2.0 eq) to act as an acid scavenger.

-

Add Ethylamine (2.0 M in THF, 3.0 eq) dropwise at 0°C to prevent over-alkylation (formation of tertiary amine).

-

Stir at room temperature for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).

-

Workup: Filter inorganic salts. Concentrate filtrate. Dissolve residue in DCM, wash with water.

-

Purification: Isolate as HCl salt by adding 4M HCl in dioxane.

Route B: Reductive Amination

Preferred for laboratory-scale discovery chemistry due to milder conditions and avoidance of lachrymatory benzyl halides.

-

Precursor: 2-Cyanobenzaldehyde.

-

Reagent: Ethylamine + Reducing agent (NaBH₄ or NaBH(OAc)₃).

-

Mechanism: Formation of imine intermediate followed by hydride reduction.

Figure 1: Comparative synthetic pathways.[3][4][5] Route A (bottom) uses substitution; Route B (top) uses reductive amination.

Applications in Drug Discovery[12]

The Alogliptin Connection

The most critical application of this molecule is as the precursor to Alogliptin , a selective DPP-4 inhibitor used to treat Type 2 Diabetes.

-

Mechanism: The secondary amine of 2-[(ethylamino)methyl]benzonitrile attacks the chlorouracil core (specifically 6-chloro-3-methyluracil) to form the final drug scaffold.

-

Role of the Nitrile: The nitrile group does not participate in the reaction but is essential for the drug's pharmacodynamics, interacting with the Arg205 and Glu206 residues in the DPP-4 active site.

Figure 2: Role of the target molecule in the convergent synthesis of Alogliptin.

Acetylcholinesterase (AChE) Inhibitors

Research indicates that ortho-substituted benzylamine derivatives serve as effective spacers in dual-binding site AChE inhibitors. The ethylamino group provides flexibility, allowing the inhibitor to span the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.

Analytical Characterization

To validate the identity of synthesized material, the following spectroscopic signals are diagnostic:

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.6–7.3 ppm (m, 4H): Aromatic protons (distinct ortho splitting).

-

δ 3.95 ppm (s, 2H): Benzylic methylene (-CH ₂-NH-). Key diagnostic singlet.

-

δ 2.70 ppm (q, 2H): Ethyl methylene (-NH-CH ₂-CH₃).

-

δ 1.15 ppm (t, 3H): Ethyl methyl (-CH₂-CH ₃).

-

-

IR Spectroscopy:

-

2220 cm⁻¹: Sharp, distinct nitrile (C≡N) stretch.

-

3300–3500 cm⁻¹: Weak N-H stretch (secondary amine).

-

Safety & Handling (MSDS Summary)

Signal Word: WARNING

| Hazard Class | Statement | Precaution |

| Acute Toxicity | Harmful if swallowed or inhaled. | Use in a fume hood. |

| Skin/Eye Irritant | Causes skin irritation (H315) and serious eye irritation (H319).[3] | Wear nitrile gloves and safety goggles. |

| Reactivity | Incompatible with strong oxidizing agents and strong acids. | Store under inert atmosphere (Argon/Nitrogen). |

Storage: Keep container tightly closed in a dry and well-ventilated place. The free base absorbs CO₂ from air (carbamate formation); storage as the HCl salt is recommended for long-term stability.

References

-

Guidechem. (2025). 2-[(Ethylamino)methyl]benzonitrile - CAS 1016510-64-7.[1][2] Retrieved from

-

National Institutes of Health (NIH). (2025). Synthesis of Cholinesterase Inhibitors and Quinazoline-2,4-Diones. PubChem.[6][7][8][9] Retrieved from

-

European Patent Office. (2016). Process for the Preparation of Alogliptin (EP 3292112 B1). Retrieved from

-

American Chemical Society (ACS). (2025). Accelerating Hit-To-Lead Optimization of SARS-CoV-2 Mpro Inhibitors. Journal of Medicinal Chemistry. Retrieved from

-

BenchChem. (2025). Synthesis of Benzylamine Derivatives from 4-(Aminomethyl)-3-methylbenzonitrile. Retrieved from

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. guidechem.com [guidechem.com]

- 3. guidechem.com [guidechem.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. ncert.nic.in [ncert.nic.in]

- 6. bmse000284 Benzonitrile at BMRB [bmrb.io]

- 7. Benzonitrile - Wikipedia [en.wikipedia.org]

- 8. RU1772103C - Method of 2-aminobenzonitrile synthesis - Google Patents [patents.google.com]

- 9. Eicosamethylcyclodecasiloxane | C20H60O10Si10 | CID 519601 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-[(ethylamino)methyl]benzonitrile CAS number and synonyms

An In-Depth Technical Guide to 2-(Aminomethyl)benzonitriles and the Foundational Role of o-Tolunitrile in Synthetic Chemistry and Drug Discovery

Authored by a Senior Application Scientist

Abstract

Introduction: Navigating the Chemical Space of Substituted Benzonitriles

The benzonitrile moiety is a prevalent structural motif in a multitude of biologically active molecules and functional materials.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it a valuable pharmacophore in drug design. The specific focus of this guide, 2-[(ethylamino)methyl]benzonitrile, represents a synthetically accessible derivative with potential for further chemical elaboration. However, a dedicated CAS number for this exact structure is not easily found in common chemical registries.

Therefore, to provide a robust and scientifically grounded resource, this guide will pivot to a detailed exploration of the foundational precursor, o-tolunitrile (2-methylbenzonitrile) , and the broader class of 2-(aminomethyl)benzonitrile analogs. By understanding the chemistry of these closely related structures, researchers can infer the probable characteristics and reactivity of the target compound and design rational synthetic and application-based studies.

Compound Identification: CAS Number and Synonyms

A cornerstone of chemical identity is the CAS Registry Number. For the parent compound of interest, the following information is pertinent:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Synonyms |

| 2-Methylbenzonitrile | 529-19-1 | C₈H₇N | 117.15 g/mol | o-Tolunitrile, 2-Cyanotoluene, o-Methylbenzonitrile, 1-Cyano-2-methylbenzene[3][4][5][6] |

While a specific entry for 2-[(ethylamino)methyl]benzonitrile is elusive, related structures with assigned CAS numbers include:

| Compound Name | CAS Number |

| 2-[(Dimethylamino)methyl]benzonitrile | 53369-76-9[7] |

| Benzonitrile | 100-47-0[8][9] |

| Benzonitrile-d5 | 2102-15-0[10] |

The absence of a dedicated CAS number for 2-[(ethylamino)methyl]benzonitrile suggests it may be a novel compound or a synthetic intermediate that has not been extensively characterized or registered.

Physicochemical Properties and Analytical Characterization

The physical and chemical properties of o-tolunitrile provide a baseline for predicting the behavior of its derivatives.

| Property | Value for 2-Methylbenzonitrile |

| Appearance | Pale yellow to clear colorless liquid[6] |

| Boiling Point | 191 °C (376 °F)[8] |

| Melting Point | -12.8 °C (9 °F)[9] |

| Density | 0.992-0.993 g/mL[6] |

| Solubility | Miscible with methanol[6], Insoluble in cold water[9] |

| Refractive Index | ~1.528[6] |

Analytical Methods

The characterization of benzonitrile derivatives is routinely achieved through a combination of chromatographic and spectroscopic techniques.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for assessing the purity of these compounds and for their quantification in various matrices.[11]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Due to their volatility, GC-MS is a powerful tool for the identification and quantification of benzonitriles.[12][13] Derivatization may be necessary for more polar analogs to improve their chromatographic behavior.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of newly synthesized derivatives, providing detailed information about the molecular framework.

-

Infrared (IR) Spectroscopy: The characteristic nitrile (C≡N) stretching frequency in the IR spectrum provides a clear diagnostic marker for this functional group.

Synthesis and Reactivity

The synthesis of 2-(aminomethyl)benzonitrile derivatives can be approached through several established organic chemistry transformations. A general and efficient method involves the reaction of a suitable starting material with an amine.

General Synthetic Protocol: Reductive Amination

A common and effective method for the synthesis of 2-[(ethylamino)methyl]benzonitrile would be the reductive amination of 2-cyanobenzaldehyde with ethylamine.

Step-by-Step Methodology:

-

Imine Formation: 2-Cyanobenzaldehyde is dissolved in a suitable solvent, such as methanol or ethanol. An equimolar amount of ethylamine is added, often at room temperature. The reaction mixture is stirred to facilitate the formation of the corresponding imine intermediate.

-

Reduction: A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise to the reaction mixture. This selectively reduces the imine to the desired secondary amine. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted into an organic solvent. The crude product is then purified using column chromatography or distillation to yield the final 2-[(ethylamino)methyl]benzonitrile.

A similar, documented synthesis involves the reduction of (E)-2-(((2-aminophenyl)imino)methyl)benzonitrile with sodium borohydride to produce 2-(((2-aminophenyl)amino)methyl)benzonitrile.[14]

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway by a 2-(aminomethyl)benzonitrile derivative.

Safety and Handling

While specific toxicity data for 2-[(ethylamino)methyl]benzonitrile is not available, general precautions for handling aromatic nitriles should be followed. Based on the safety data sheets for related compounds, the following hazards may be present:

-

Harmful if swallowed, in contact with skin, or if inhaled. [15]* Causes skin and serious eye irritation. [15]* May cause respiratory irritation. [6] Recommended Handling Procedures:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing vapors or dust.

-

Wash hands thoroughly after handling.

Conclusion and Future Directions

The 2-(aminomethyl)benzonitrile scaffold represents a promising area for chemical exploration, particularly in the realm of drug discovery. While the specific compound 2-[(ethylamino)methyl]benzonitrile is not well-documented, a clear path for its synthesis and characterization can be devised based on established chemical principles and the known properties of its analogs. Future research should focus on the synthesis and biological evaluation of a library of 2-(aminomethyl)benzonitrile derivatives to fully elucidate their therapeutic potential. A thorough investigation into their structure-activity relationships (SAR) could lead to the identification of potent and selective modulators of various biological targets.

References

-

PubChem. 2-Amino-3-(ethylamino)benzonitrile. [Link]

-

PubChem. 2-Amino-3-[(2-ethylphenyl)methylamino]benzonitrile. [Link]

-

Sciencelab.com. Benzonitrile MSDS. [Link]

-

s d fine-chem limited. 4-AMINO-3-NITRO BENZONITRILE GHS SDS. [Link]

-

SIELC Technologies. Separation of Benzonitrile, 2-[[4-[[2-(acetyloxy)ethyl]butylamino]-2-methylphenyl]azo]-3-bromo-5-nitro- on Newcrom R1 HPLC column. [Link]

-

PubChem. 2-[(2-Ethylbutylamino)methyl]benzonitrile. [Link]

-

PubChem. 2-[2-(2-Methylpyrazol-3-yl)ethylamino]benzonitrile. [Link]

-

PubChem. 2-Methylbenzonitrile. [Link]

-

Cheméo. Chemical Properties of Benzonitrile, 2-methyl- (CAS 529-19-1). [Link]

-

PubChem. Benzonitrile-d5. [Link]

- Xu, L. F., & Zheng, T. C. (2012). Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. Asian Journal of Chemistry, 24(11), 5329-5331.

-

PubChem. 2-(2-Methylbutan-2-ylamino)benzonitrile. [Link]

-

NIST. Benzonitrile, 2-methyl-. [Link]

-

PrepChem.com. Synthesis of 2-methylbenzonitrile. [Link]

- Wei, X., Shi, D., Fan, Y., Zhang, L., & Li, J. (2009). 2-[(E)-(Dimethyl-amino)methyl-ene-amino]benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 6), o1306.

- Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917.

- Google Patents.

- Google Patents. RU1772103C - Method of 2-aminobenzonitrile synthesis.

- Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. TrAC Trends in Analytical Chemistry, 20(8), 419-434.

- Al-Qaim, F. Y., Abdullah, M. P., Othman, M. R., Latip, J., & Zakaria, Z. (2014). Analytical methods for the determination of pharmaceuticals and personal care products in solid and liquid environmental matrices: a review. Molecules, 19(11), 17871-17906.

- El-Sayed, N. S., El-Sattar, N. E. A., & El-Gohary, N. M. (2019). Novel 2-(5-Imino-5H-isoquinolones[3,4-b]quinoxalin-7-ylmethyl)-benzonitrile (DIQ3) and Other Related Derivatives Targeting Colon Cancer Cells: Syntheses and in Vitro Models. ACS omega, 4(2), 3626–3635.

- Zhang, Y., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1438-1464.

- Holton, C., & Kasprzyk-Hordern, B. (2021). In-situ Multi-Mode Extraction (iMME) sampler for a wide-scope multi-residue analysis of > 100 chemicals. ChemRxiv.

-

Otto Chemie Pvt Ltd. 2-Methyl benzonitrile, 97%. [Link]

Sources

- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Methylbenzonitrile | C8H7N | CID 10721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzonitrile, 2-methyl- (CAS 529-19-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Benzonitrile, 2-methyl- [webbook.nist.gov]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. 2-[(DIMETHYLAMINO)METHYL]BENZONITRILE | 53369-76-9 [chemicalbook.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. vvc-keenan.newlook.safecollegessds.com [vvc-keenan.newlook.safecollegessds.com]

- 10. Benzonitrile-d5 | C7H5N | CID 16213528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Separation of Benzonitrile, 2-[[4-[[2-(acetyloxy)ethyl]butylamino]-2-methylphenyl]azo]-3-bromo-5-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 12. employees.csbsju.edu [employees.csbsju.edu]

- 13. mdpi.com [mdpi.com]

- 14. Novel 2-(5-Imino-5H-isoquinolones[3,4-b]quinoxalin-7-ylmethyl)-benzonitrile (DIQ3) and Other Related Derivatives Targeting Colon Cancer Cells: Syntheses and in Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to 2-Ethylaminomethyl-benzonitrile: Synthesis, Characterization, and Potential Applications

This guide provides a comprehensive technical overview of 2-Ethylaminomethyl-benzonitrile, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific positional isomer, this document integrates established chemical principles with data from closely related analogs to present a robust profile of its synthesis, predicted properties, and potential utility in medicinal chemistry.

Core Molecular Profile

This compound is an aromatic compound featuring a benzonitrile core substituted at the ortho-position with an ethylaminomethyl group. The nitrile group is a highly electron-withdrawing moiety that significantly influences the electronic properties and reactivity of the benzene ring.[1] The secondary amine in the side chain provides a site for hydrogen bonding and potential interactions with biological targets.

Quantitative Data Summary

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₂N₂ | (Calculated) |

| Molecular Weight | 160.22 g/mol | [2][3][4][5] |

| Predicted Boiling Point | ~270-280 °C | (Estimated based on[6]) |

| Predicted Solubility | Soluble in organic solvents like ethanol, DMF, chloroform. | (Estimated based on[6]) |

| Appearance | Colorless to pale yellow liquid (Predicted) | (Estimated based on[6]) |

Strategic Synthesis Methodologies

The synthesis of this compound can be approached through several reliable synthetic routes. The choice of method depends on the availability of starting materials and the desired scale of production. Two primary, field-proven strategies are detailed below.

Method A: Reductive Amination of 2-Cyanobenzaldehyde

This is a highly efficient one-pot reaction that forms the secondary amine directly from an aldehyde and a primary amine.[7][8][9] The causality behind this choice is its high atom economy and the typically clean conversion with a selective reducing agent.

Caption: Workflow for the synthesis of this compound via reductive amination.

Experimental Protocol:

-

Imine Formation: To a solution of 2-cyanobenzaldehyde (1 equivalent) in a suitable solvent (e.g., methanol or dichloromethane), add ethylamine (1.1 equivalents). The mixture is stirred at room temperature. The formation of the imine intermediate can be monitored by TLC or GC-MS.

-

Reduction: Once imine formation is complete, a selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) is added portion-wise.[9] These reagents are chosen for their selectivity in reducing imines in the presence of aldehydes, although in a one-pot synthesis, the aldehyde is largely consumed.

-

Work-up and Purification: The reaction is quenched with an aqueous basic solution (e.g., saturated sodium bicarbonate). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Method B: Nucleophilic Substitution of 2-(Chloromethyl)benzonitrile

This two-step approach involves the initial preparation of a benzylic halide followed by an Sₙ2 reaction with ethylamine. This method offers control over the introduction of the amine but is less atom-economical.

Caption: Workflow for the synthesis of this compound via nucleophilic substitution.

Experimental Protocol:

-

Preparation of 2-(Chloromethyl)benzonitrile: This starting material can be synthesized from 2-methylbenzonitrile via radical chlorination or from benzonitrile through chloromethylation.[10][11]

-

Alkylation: In a round-bottom flask, dissolve 2-(chloromethyl)benzonitrile (1 equivalent) in a polar aprotic solvent such as acetonitrile.[10] Add an excess of ethylamine (at least 2 equivalents to act as both nucleophile and base) or 1.2 equivalents of ethylamine with a non-nucleophilic base like potassium carbonate.[12][13][14] The use of excess amine helps to minimize the formation of the tertiary amine by-product.[15]

-

Reaction and Purification: The reaction mixture is stirred, possibly with gentle heating, and monitored by TLC. Upon completion, the solvent is removed, and the residue is partitioned between water and an organic solvent. The product is then purified by column chromatography as described in Method A.

Spectroscopic and Analytical Characterization (Predicted)

As no experimental spectra are publicly available for this compound, the following characterization data is predicted based on the known spectral properties of analogous compounds and fundamental principles of spectroscopy.

¹H NMR Spectroscopy

-

Aromatic Protons (4H): Expected to appear in the range of δ 7.3-7.7 ppm. The ortho-substitution pattern will lead to a complex multiplet.

-

Benzylic Protons (-CH₂-N, 2H): A singlet is predicted around δ 3.8-4.0 ppm.

-

Ethyl Protons (-N-CH₂-CH₃, 2H): A quartet is expected around δ 2.7-2.9 ppm due to coupling with the methyl protons.

-

Methyl Protons (-CH₂-CH₃, 3H): A triplet is predicted around δ 1.1-1.3 ppm.

-

Amine Proton (-NH-, 1H): A broad singlet is expected, with a chemical shift that can vary depending on solvent and concentration.

¹³C NMR Spectroscopy

-

Nitrile Carbon (-C≡N): Predicted to be in the range of δ 117-120 ppm.

-

Aromatic Carbons (6C): Expected between δ 125-140 ppm. The carbon attached to the cyano group will be the most downfield.

-

Benzylic Carbon (-CH₂-N): Predicted around δ 50-55 ppm.

-

Ethyl Carbons (-N-CH₂-CH₃): The methylene carbon is expected around δ 45-50 ppm, and the methyl carbon around δ 15 ppm.

Infrared (IR) Spectroscopy

-

C≡N Stretch: A sharp, medium-intensity peak is expected around 2220-2230 cm⁻¹.[16][17]

-

N-H Stretch: A single, weak to medium intensity peak characteristic of a secondary amine is predicted in the range of 3300-3500 cm⁻¹.[18][19]

-

C-H Aromatic Stretch: Peaks will be observed just above 3000 cm⁻¹.

-

C-H Aliphatic Stretch: Peaks will be observed just below 3000 cm⁻¹.

-

Aromatic C=C Bending: Multiple peaks in the 1450-1600 cm⁻¹ region.

Significance in Drug Discovery and Medicinal Chemistry

The benzonitrile moiety is a key structural feature in numerous pharmaceuticals.[1] Its role can be multifaceted, from acting as a hydrogen bond acceptor to influencing the pharmacokinetic properties of a molecule.[20]

Pharmacophore Potential

A pharmacophore is an abstract representation of the molecular features necessary for a drug to interact with its biological target.[21][22][23] The this compound structure presents several key pharmacophoric features:

-

Hydrogen Bond Acceptor: The nitrogen of the nitrile group.

-

Hydrogen Bond Donor: The N-H group of the secondary amine.

-

Aromatic/Hydrophobic Region: The benzene ring.

-

Positive Ionizable Feature: The secondary amine can be protonated at physiological pH.

Caption: Logical relationships of this compound's potential in drug discovery.

The presence of these features makes this compound and its derivatives interesting candidates for screening in various drug discovery programs. Benzonitrile-containing molecules have shown activity as anticancer agents, often by inhibiting key enzymes like tubulin or kinases.[6][24] The aminomethyl side chain can be crucial for orienting the molecule within a binding pocket and forming key interactions.

Conclusion

While this compound is not a widely cataloged chemical, its structure represents a valuable scaffold for medicinal chemistry. The synthetic routes outlined in this guide are robust and adaptable for laboratory-scale synthesis. The predicted analytical data provides a baseline for characterization. Given the proven importance of the benzonitrile pharmacophore, this compound serves as an excellent starting point for the development of novel therapeutic agents, particularly in oncology and neurology.

References

-

ChemBK. 4-(ethylaminomethyl)benzonitrile - Introduction. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7505, Benzonitrile. PubChem. Available at: [Link]

-

ResearchGate. IR spectrum of benzonitrile in the range 500–4000 c m − 1 . Computed... Available at: [Link]

-

Wikipedia. C10H12N2. Available at: [Link]

-

National Institute of Standards and Technology. Tryptamine - NIST WebBook. Available at: [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

-

Royal Society of Chemistry. Tryptamine | The Merck Index Online. Available at: [Link]

- Google Patents. US6476268B1 - Preparation of N-benzylamines.

-

Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. Available at: [Link]

-

Chem-Impex. 2-(Chloromethyl)benzonitrile. Available at: [Link]

-

Chegg. Question: Can someone please explain to me the IR spectra of benzonitrile. Available at: [Link]

- Google Patents. EP1247799A2 - Process for the preparation of N-benzylamines.

-

National Institute of Standards and Technology. Benzonitrile - NIST WebBook. Available at: [Link]

-

Chegg. Solved Q5. Obtain the spectra of benzylamine,... Available at: [Link]

-

Journal of the Korean Chemical Society. Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. Available at: [Link]

-

OpenStax. 24.10 Spectroscopy of Amines. Available at: [Link]

-

ResearchGate. (A) IR spectra of pure benzylamine (2a, black), pure tetrabutylphosphonium bromide (3b, blue), and a mixture of 2a and 3b (red), recorded at room temperature. (B) enlargement of Figure 1A between 2600 and 4000 cm-1. TABLE 2. Reaction of Aliphatic Amines (2b-d) with DBnC (1) in the Presence of Bu4PBr (3b) a. Available at: [Link]

-

Indian Academy of Sciences. Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Available at: [Link]

-

Patsnap. What is the role of pharmacophore in drug design? Available at: [Link]

-

Organic Chemistry Portal. Synthesis of benzylic amines. Available at: [Link]

-

Chemistry LibreTexts. 21.5: Synthesis of Amines by Alkylation. Available at: [Link]

-

Molecules. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Available at: [Link]

-

Bartleby. ethylamine NABH,CN H;C One problem with reductive amination as a method of amine synthesis, is that by-products are sometimes obtained. For example, reductive…. Available at: [Link]

-

Master Organic Chemistry. Alkylation of Amines (Sucks!). Available at: [Link]

-

Wikipedia. Pharmacophore. Available at: [Link]

-

ChemAxon. NMR Predictor. Available at: [Link]

-

Chemistry LibreTexts. 21.6: Synthesis of Amines by Reductive Amination. Available at: [Link]

-

Biological Magnetic Resonance Bank. bmse000284 Benzonitrile at BMRB. Available at: [Link]

-

RASA Life Sciences. IMPORTANCE OF PHARMACOPHORE IN DRUG DESIGN. Available at: [Link]

-

Supporting Information. 4. Available at: [Link]

-

Frontiers. Structure-based pharmacophore modeling, virtual screening, and molecular dynamics simulation studies for identification of Plasmodium falciparum 5-aminolevulinate synthase inhibitors. Available at: [Link]

-

Chemistry LibreTexts. 20.05.1: Alkylation of Amines by Alkyl Halides. Available at: [Link]

-

Scientific Reports. Efficient and Mild Reductive Amination of Carbonyl Compounds Catalysed by Dual- Function Palladium Nanoparticles. Available at: [Link]

-

NMRDB.org. Simulate and predict NMR spectra. Available at: [Link]

-

Research Journal of Pharmacy and Technology. An Overview on Pharmacophore: Their significance and importance for the activity of Drug Design. Available at: [Link]

-

Wishart, D. S. (2011). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Progress in Nuclear Magnetic Resonance Spectroscopy, 59(3), 253–264. Available at: [Link]

-

YouTube. Alkylation of Amines. Available at: [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. Available at: [Link]

-

Journal of Chemical Education. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. C10H12N2 - Wikipedia [en.wikipedia.org]

- 3. Tryptamine [webbook.nist.gov]

- 4. merckindex.rsc.org [merckindex.rsc.org]

- 5. Tryptamine | 61-54-1 [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. 2-(Chloromethyl)benzonitrile | 612-13-5 | Benchchem [benchchem.com]

- 11. Buy 2-(Chloromethyl)benzonitrile | 612-13-5 [smolecule.com]

- 12. asianpubs.org [asianpubs.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. researchgate.net [researchgate.net]

- 17. Solved Can someone please explain to me the IR spectra of | Chegg.com [chegg.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 20. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 21. What is the role of pharmacophore in drug design? [synapse.patsnap.com]

- 22. Pharmacophore - Wikipedia [en.wikipedia.org]

- 23. rasalifesciences.com [rasalifesciences.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

solubility data for N-ethyl-2-cyanobenzylamine derivatives

An In-depth Technical Guide to the Solubility of N-ethyl-2-cyanobenzylamine Derivatives for Drug Discovery Professionals

Abstract

The aqueous solubility of active pharmaceutical ingredients (APIs) is a critical determinant of their oral bioavailability and, consequently, their therapeutic efficacy. This guide provides a comprehensive technical overview of the principles and methodologies for assessing the solubility of N-ethyl-2-cyanobenzylamine derivatives, a class of compounds with potential applications as calcium channel blockers. We will delve into the structural factors influencing their solubility, present a detailed, self-validating protocol for solubility determination, and discuss the interpretation of solubility data in the context of drug development. This document is intended for researchers, scientists, and drug development professionals seeking to understand and optimize the physicochemical properties of this important class of molecules.

Introduction: The Critical Role of Solubility in the Development of N-ethyl-2-cyanobenzylamine Derivatives

N-ethyl-2-cyanobenzylamine and its derivatives represent a promising scaffold in medicinal chemistry, with demonstrated potential as N-type calcium channel blockers.[1][2][3] These channels are pivotal in pain signaling pathways, making their inhibitors attractive targets for novel analgesics.[1][2] However, the journey from a promising lead compound to a viable drug candidate is fraught with challenges, a primary one being the optimization of its physicochemical properties, most notably aqueous solubility.

Poor aqueous solubility can lead to low and erratic absorption from the gastrointestinal tract, resulting in suboptimal bioavailability and high inter-patient variability.[4] Therefore, a thorough understanding and accurate measurement of the solubility of N-ethyl-2-cyanobenzylamine derivatives are paramount during the early stages of drug discovery and development.[5] This guide will equip researchers with the foundational knowledge and practical protocols to systematically evaluate and interpret the solubility of these compounds.

Structure-Solubility Relationships of N-ethyl-2-cyanobenzylamine Derivatives

The solubility of a molecule is intrinsically linked to its chemical structure. For N-ethyl-2-cyanobenzylamine derivatives, several key structural features will dictate their aqueous solubility:

-

The Benzylamine Core: The parent benzylamine molecule is miscible with water, indicating its capacity for hydrogen bonding through the amine group.[6] However, the introduction of substituents on the benzene ring and the nitrogen atom significantly alters its physicochemical properties.

-

The N-ethyl Group: N-alkylation can influence solubility in a complex manner. While it may increase the lipophilicity of the molecule, it can also disrupt the crystal lattice packing of the solid form, thereby reducing the energy required for dissolution and potentially increasing solubility.[7]

-

The 2-cyano Group: The cyano (-CN) group is a potent electron-withdrawing group that can significantly impact the electronic properties of the aromatic ring.[8] It can participate in dipole-dipole interactions and potentially hydrogen bonding, but its overall effect on solubility will depend on its interplay with other functional groups and the overall molecular architecture. The introduction of cyano groups can improve stability and modulate intermolecular interactions.[9]

-

Substituents on the Aromatic Ring: The nature, position, and number of additional substituents on the benzene ring will profoundly affect solubility.

-

Hydrophobic Substituents: Alkyl or aryl groups will generally decrease aqueous solubility.[10]

-

Hydrophilic Substituents: Groups capable of hydrogen bonding, such as hydroxyl (-OH) or carboxyl (-COOH) groups, are expected to enhance solubility.

-

Ionizable Groups: The presence of acidic or basic functional groups will render the solubility highly pH-dependent.[11]

-

A multivariate data analysis of benzylamine salts has shown that intrinsic dissolution rate, intrinsic solubility of the unionized form, hydrophobicity, and steric parameters are significant predictors of aqueous solubility.[12]

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

The "gold standard" for determining the intrinsic solubility of a compound is the shake-flask method, which measures the thermodynamic equilibrium solubility.[13] This section provides a detailed, step-by-step protocol for this method, emphasizing self-validating system checks.

Principle

An excess of the solid compound is agitated in a specific aqueous medium at a constant temperature until equilibrium is reached between the undissolved solid and the saturated solution. The concentration of the dissolved compound in the supernatant is then determined using a validated analytical method.[14]

Materials and Equipment

-

N-ethyl-2-cyanobenzylamine derivative (solid)

-

Phosphate buffered saline (PBS), pH 7.4

-

Biorelevant media (e.g., FaSSIF, FeSSIF) (optional)[14]

-

HPLC-grade water, acetonitrile, and methanol

-

Formic acid (or other suitable mobile phase modifier)

-

Validated HPLC system with UV detector

-

Analytical balance

-

pH meter

-

Constant temperature orbital shaker

-

Microcentrifuge

-

Low-binding centrifuge tubes and pipette tips

-

Syringe filters (e.g., 0.22 µm PVDF)

Experimental Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology

-

Preparation of Standard Solutions:

-

Prepare a stock solution of the N-ethyl-2-cyanobenzylamine derivative of known concentration in a suitable organic solvent (e.g., DMSO or methanol).

-

Generate a series of calibration standards by serial dilution of the stock solution with the mobile phase.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of the solid N-ethyl-2-cyanobenzylamine derivative to a series of low-binding microcentrifuge tubes. A visual excess of solid should be present throughout the experiment.

-

Add a known volume of the desired aqueous buffer (e.g., 1 mL of PBS, pH 7.4) to each tube.

-

Seal the tubes and place them in an orbital shaker set to a constant temperature (typically 37°C to mimic physiological conditions).[14]

-

Agitate the samples for a sufficient duration to reach equilibrium (e.g., 24-48 hours). The equilibration time should be validated to ensure that the concentration of the dissolved compound does not increase with further incubation.[13]

-

-

Phase Separation:

-

After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.[4]

-

Carefully collect the supernatant without disturbing the pellet.

-

For an additional separation step, the supernatant can be filtered through a low-binding 0.22 µm syringe filter. It is crucial to precondition the filter by discarding the initial volume of the filtrate to prevent loss of the compound due to adsorption.[14]

-

-

Analysis by HPLC-UV:

-

Dilute the clarified supernatant with the mobile phase to bring the concentration within the range of the calibration curve.

-

Inject the diluted samples and the calibration standards onto the HPLC system.

-

A typical HPLC method would involve a C18 column and a gradient elution with a mobile phase consisting of water and acetonitrile with 0.1% formic acid.

-

Monitor the elution of the compound using a UV detector at its wavelength of maximum absorbance.

-

-

Data Analysis and Interpretation:

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of the N-ethyl-2-cyanobenzylamine derivative in the diluted samples by interpolation from the calibration curve.

-

Calculate the solubility of the compound in the original buffer by accounting for the dilution factor.

-

Data Presentation and Interpretation

The solubility data for a series of N-ethyl-2-cyanobenzylamine derivatives should be summarized in a clear and concise table to facilitate comparison and structure-solubility relationship analysis.

Table 1: Illustrative Solubility Data for N-ethyl-2-cyanobenzylamine Derivatives in PBS (pH 7.4) at 37°C

| Compound ID | R1 | R2 | R3 | R4 | Solubility (µg/mL) |

| N-ECB-01 | H | H | H | H | 15.2 |

| N-ECB-02 | F | H | H | H | 12.8 |

| N-ECB-03 | H | Cl | H | H | 9.5 |

| N-ECB-04 | H | OCH₃ | H | H | 25.7 |

| N-ECB-05 | H | OH | H | H | 88.1 |

(Note: The data in this table is for illustrative purposes only and does not represent experimentally determined values.)

Caption: Interplay of Factors Affecting Solubility.

The Biopharmaceutics Classification System (BCS) provides a framework for classifying drugs based on their solubility and permeability.[14] A drug is considered "highly soluble" if its highest marketed dose dissolves in 250 mL or less of aqueous media over a pH range of 1.2-6.8.[14] While the N-ethyl-2-cyanobenzylamine derivatives are in the discovery phase, this classification provides a useful benchmark for assessing their potential for oral absorption.

Conclusion

The systematic evaluation of the aqueous solubility of N-ethyl-2-cyanobenzylamine derivatives is a cornerstone of their successful development as potential therapeutic agents. By understanding the interplay between chemical structure and solubility and by employing robust and validated experimental protocols, researchers can make informed decisions to guide lead optimization and formulation development. The methodologies and insights provided in this guide serve as a valuable resource for scientists working to advance this promising class of compounds towards clinical application.

References

- Raytor. (2026, January 22).

- Parshad, H., Frydenvang, K., Liljefors, T., & Larsen, C. S. (2002). Correlation of aqueous solubility of salts of benzylamine with experimentally and theoretically derived parameters. A multivariate data analysis approach. International Journal of Pharmaceutics, 237(1-2), 193–207.

- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Pharma Outsourcing.

- (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.

- World Health Organiz

- BenchChem. (n.d.). A Technical Guide to the Solubility and Stability Testing of C29H25Cl2NO4.

- Testing Labor

- Parshad, H., Frydenvang, K., Liljefors, T., Sorensen, H. O., & Larsen, C. (2004). Aqueous solubility study of salts of benzylamine derivatives and p-substituted benzoic acid derivatives using X-ray crystallographic analysis. International Journal of Pharmaceutics, 269(1), 157–168.

- Lund University Publications. (n.d.).

- Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.

- BenchChem. (n.d.). An In-depth Technical Guide on the Solubility and Stability Testing of 2-Piperidin-1-ylmethyl-benzylamine.

- National Center for Biotechnology Information. (2022).

- MDPI. (2024). Synthesis and Catalytic Activity of Novel Complexes Based on Cyano-Substituted Phthalocyanines as Promising Drug Conversion Agents. Molecules.

- eLife. (2019).

- Royal Society of Chemistry. (2023). Cyano-capped molecules: versatile organic materials.

- Sciencemadness Wiki. (n.d.). Benzylamine.

- ChemicalBook. (n.d.). N-Ethylbenzylamine synthesis.

- National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility.

- (n.d.).

- National Center for Biotechnology Information. (2023).

- ResearchGate. (n.d.).

- PrepChem.com. (n.d.). Synthesis of a. N-(2'-chlorobenzyl)-2-cyanoacetamide.

- PubMed. (1988). 2-Ethynylbenzenealkanamines. A new class of calcium entry blockers. Journal of Medicinal Chemistry, 31(3), 630-636.

- (2025). Synthesis of Nitroso Derivatives of Dihydropyridine Calcium Channel Blockers.

- Google Patents. (n.d.). US6392083B2 - Process for producing salts of cyanobenzylamines.

- Otava Chemicals. (n.d.). Calcium Channel Blockers.

- (n.d.). Manufacturing Process.

- ChemicalBook. (n.d.). 2-CYANOBENZYLAMINE CAS#: 344957-25-1.

- ChemicalBook. (n.d.). 2-CYANOBENZYLAMINE | 344957-25-1.

- Cheméo. (n.d.). N-Ethyl-2-methylallylamine.pdf.

- Sigma-Aldrich. (n.d.). ethyl 2-[benzyl(2-cyanoethyl)

- Sigma-Aldrich. (n.d.). N-Ethylbenzylamine 97 14321-27-8.

- (n.d.). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide.

Sources

- 1. Novel charged sodium and calcium channel inhibitor active against neurogenic inflammation | eLife [elifesciences.org]

- 2. eurekaselect.com [eurekaselect.com]

- 3. 2-Ethynylbenzenealkanamines. A new class of calcium entry blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. Benzylamine - Sciencemadness Wiki [sciencemadness.org]

- 7. Aqueous solubility study of salts of benzylamine derivatives and p-substituted benzoic acid derivatives using X-ray crystallographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cyano-capped molecules: versatile organic materials - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D2TA09699D [pubs.rsc.org]

- 9. Machine Learning-Based Quantitative Structure–Property Relationships for the Electronic Properties of Cyano Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pharmatutor.org [pharmatutor.org]

- 12. Correlation of aqueous solubility of salts of benzylamine with experimentally and theoretically derived parameters. A multivariate data analysis approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. raytor.com [raytor.com]

Technical Guide: Synthesis & Applications of 2-Cyanobenzylamine Derivatives

The following technical guide details the synthetic utility of 2-cyanobenzylamine (CAS 344957-25-1, also known as 2-(aminomethyl)benzonitrile). This scaffold is a critical bifunctional building block in medicinal chemistry, particularly for the construction of fused nitrogen heterocycles like isoindolinones and phthalocyanines.

Executive Summary

2-Cyanobenzylamine represents a privileged "ortho-disubstituted" scaffold where the electrophilic nitrile and the nucleophilic benzylamine are positioned to facilitate intramolecular cyclization. Unlike its lower homolog (2-aminobenzonitrile), the methylene spacer in 2-cyanobenzylamine enables the formation of 5-membered lactam rings (isoindolin-1-ones ) rather than 6-membered quinazolines, unless oxidative ring-expansion strategies are employed. This guide focuses on its application in synthesizing pharmacophores relevant to oncology (HDAC/PARP inhibitors) and material science (phthalocyanines).

Part 1: The Scaffold Architecture

The utility of 2-cyanobenzylamine stems from its Amphiphilic Ortho-Reactivity :

-

Primary Amine (

): A highly reactive nucleophile for acylation, alkylation, or Schiff base formation. -

Nitrile (

): A latent electrophile. It remains inert during mild amine functionalization but can be activated by Lewis acids, strong bases, or transition metals to trap the tethered nucleophile.

Core Divergent Pathways

The following diagram illustrates the primary synthetic pathways accessible from this scaffold.

Figure 1: Divergent synthetic utility of 2-cyanobenzylamine.

Part 2: Isoindolin-1-one Synthesis (The Dominant Pathway)

The isoindolinone core is ubiquitous in drug discovery, serving as the backbone for drugs like Chlortalidone and novel HDAC inhibitors. The most robust synthesis from 2-cyanobenzylamine involves a two-step "Acylation-Pinner Cyclization" sequence.

Mechanism: The "Activated Nitrile" Trap

-

Acylation: The benzylamine reacts with an acyl chloride to form an amide.

-

Activation: Under basic conditions, the amide nitrogen is deprotonated.

-

Cyclization: The resulting amidate attacks the ortho-nitrile (5-exo-dig cyclization) to form an 1-iminoisoindoline intermediate.

-

Hydrolysis: The imine is hydrolyzed to the thermodynamically stable lactam (isoindolinone).

Experimental Protocol: Synthesis of N-Substituted Isoindolin-1-ones

Target: General synthesis of 2-acyl-isoindolin-1-ones.

Reagents:

-

2-Cyanobenzylamine (1.0 equiv)

-

Acid Chloride (

) (1.1 equiv) -

Triethylamine (

) (2.0 equiv) -

Sodium Hydride (NaH) (1.5 equiv) or Potassium Carbonate (

) -

Solvent: DCM (Step 1), THF/DMF (Step 2)

Step-by-Step Methodology:

-

Amide Formation: Dissolve 2-cyanobenzylamine (1.0 mmol) in anhydrous DCM (5 mL) at 0°C. Add

(2.0 mmol) followed by dropwise addition of the acid chloride (1.1 mmol). Stir at RT for 2 hours. Monitor by TLC (disappearance of amine). -

Workup 1: Wash with 1M HCl and brine. Concentrate to yield the intermediate N-(2-cyanobenzyl)amide.

-

Cyclization: Dissolve the intermediate in anhydrous THF (5 mL). Add NaH (60% dispersion, 1.5 mmol) at 0°C carefully.

-

Reflux: Heat the mixture to reflux (60°C) for 4–6 hours. The intramolecular nucleophilic attack occurs here.[1]

-

Hydrolysis (In situ): Quench with aqueous

. The acidic workup hydrolyzes the transient imine to the ketone. -

Purification: Extract with EtOAc. Purify via silica gel chromatography (Hexane/EtOAc gradient).

Self-Validating Checkpoints:

-

IR Spectroscopy: Disappearance of the sharp nitrile stretch (~2220

) and appearance of the lactam carbonyl (~1700 -

NMR: The benzylic protons (

) shift significantly downfield upon cyclization (

Part 3: Multicomponent Reactions (Ugi-4CR)

2-Cyanobenzylamine is an ideal amine component for the Ugi 4-Component Reaction (Ugi-4CR) . The ortho-nitrile group serves as a "functional handle" for post-condensation transformations, allowing rapid access to complex fused heterocycles.

Reaction Logic

-

Components: Amine (2-CBA) + Aldehyde + Carboxylic Acid + Isocyanide.

-

Intermediate: The linear Ugi adduct (bis-amide).

-

Post-Modification: The secondary amide (from the isocyanide) or the peptidic amide can attack the nitrile under metal catalysis (e.g.,

,

Data Summary: Yield Comparison of Post-Ugi Cyclizations

| Catalyst / Condition | Reaction Time | Yield (%) | Product Type |

| Microwave (150°C) | 20 min | 78% | 1-Iminoisoindoline fused system |

| 12 h | 85% | Isoindolo[1,2-a]quinazoline | |

| 6 h | 62% | Spiro-isoindolinone |

Note: Yields are representative of optimized literature conditions for similar ortho-cyano scaffolds.

Part 4: Medicinal Chemistry Applications

The derivatives of 2-cyanobenzylamine are structurally homologous to several high-profile drug targets.

HDAC Inhibitors (Oncology)

Isoindolinone derivatives synthesized from this scaffold act as "Cap Groups" in Histone Deacetylase (HDAC) inhibitors. The rigid bicyclic core fits into the entrance of the HDAC active site, while a linker (attached via the amine nitrogen) reaches the zinc-binding domain.

-

Structure-Activity Relationship (SAR): Substitution at the 5- or 6-position of the aromatic ring (accessible via starting with halogenated 2-cyanobenzylamines) modulates potency.

PARP1 Inhibitors

Recent studies utilize the isoindolinone core to target Poly(ADP-ribose) polymerase-1.[2] The scaffold mimics the nicotinamide pocket of

-

Synthesis Relevance: The "Acylation-Cyclization" protocol (Part 2) is the primary method used to generate libraries of these inhibitors for DNA-Encoded Library (DEL) screening.

Part 5: Visualization of the Cyclization Mechanism

The following diagram details the electron flow during the critical base-mediated cyclization step.

Figure 2: Mechanistic pathway for the base-mediated conversion of 2-cyanobenzylamides to isoindolinones.[1]

References

-

Synthesis of Isoindolinones via 2-Cyanobenzaldehyde/Amine derivatives

-

Multicomponent Reactions (Ugi-Post Condensation)

-

Medicinal Chemistry (HDAC Inhibitors)

-

Phthalocyanine Synthesis

- Title: Phthalocyanines and Rel

- Source:Thieme Connect / Science of Synthesis.

-

URL:[Link]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent Access to Polycycles via Post-Ugi Reactions [mdpi.com]

- 5. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Efficiency Synthesis of N-Ethylisoindolin-1-one via Cascade Cyclization

Abstract & Strategic Overview

This application note details the synthesis of N-ethylisoindolin-1-one (N-ethylphthalimidine) utilizing 2-cyanobenzyl bromide (2-(bromomethyl)benzonitrile) as the primary "2-cyanobenzyl" precursor. Isoindolin-1-ones are privileged pharmacophores found in antipsychotics, anti-inflammatory agents, and local anesthetics.

While reductive amination of 2-cyanobenzaldehyde is a known route, the nucleophilic substitution-cyclization cascade using 2-cyanobenzyl bromide offers superior atom economy, avoids heavy metal reducing agents, and proceeds via a robust "one-pot" mechanism suitable for scale-up. This guide focuses on the base-mediated reaction with ethylamine, emphasizing the critical hydrolysis step required to convert the intermediate imine into the final lactam.

Key Advantages of This Protocol

-

Metal-Free: Eliminates Pd/Pt catalysts common in reductive carbonylations.

-

Cascade Efficiency: Combines SN2 alkylation and intramolecular Pinner-like cyclization in a single step.

-

Scalability: Reagents are inexpensive and the purification often relies on crystallization rather than chromatography.

Scientific Principles & Mechanism[1][2]

The Reaction Pathway

The transformation proceeds through three distinct mechanistic phases. Understanding this causality is vital for troubleshooting low yields.

-

Intermolecular SN2 Substitution: Ethylamine acts as a nucleophile, displacing the benzylic bromide. This is the rate-determining step in cold conditions.

-

Intramolecular Nucleophilic Attack: The newly formed secondary amine attacks the electrophilic carbon of the ortho-nitrile group. This 5-exo-dig cyclization is thermodynamically favorable due to the formation of the fused bicyclic system.

-

Hydrolysis (The Critical Step): The immediate product of cyclization is an isoindolin-1-imine (an amidine). This intermediate is stable in anhydrous solvents but converts to the thermodynamically stable isoindolin-1-one (lactam) upon exposure to water (acidic or basic hydrolysis).

Mechanistic Visualization

The following diagram illustrates the molecular logic flow, highlighting the intermediate species often mistaken for impurities during HPLC monitoring.

Figure 1: Mechanistic cascade from benzyl halide precursor to lactam product.

Experimental Protocol

Reagents and Materials

Safety Note: 2-cyanobenzyl bromide is a lachrymator and skin irritant. Ethylamine is volatile and toxic. All operations must be performed in a fume hood.

| Component | Role | Specs / Conc. | Equiv. |

| 2-(Bromomethyl)benzonitrile | Precursor | >98% Purity | 1.0 |

| Ethylamine | Reagent | 70% aq. solution or 2.0M in THF | 3.0 - 5.0 |

| Potassium Carbonate (K₂CO₃) | Base | Anhydrous, Powder | 2.0 |

| Ethanol (EtOH) | Solvent | Absolute | 10 mL/g |

| Water (H₂O) | Hydrolysis | Deionized | N/A |

Note on Ethylamine: Using a large excess (3-5 equiv) acts as both nucleophile and HBr scavenger, though K₂CO₃ is added to ensure complete neutralization and drive the reaction.

Step-by-Step Methodology

Phase 1: Substitution & Cyclization[1]

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Solvation: Dissolve 2-(bromomethyl)benzonitrile (1.0 equiv) in Ethanol (10 volumes).

-

Amine Addition:

-

If using 70% aq. Ethylamine: Add dropwise at room temperature. The reaction is exothermic; cooling to 0°C is recommended for scales >5g.

-

If using Ethylamine HCl salt: Add the salt (1.2 equiv) and increase K₂CO₃ to 3.0 equiv.

-

-

Base Addition: Add K₂CO₃ (2.0 equiv).

-

Reaction: Heat the mixture to reflux (78°C) for 4–6 hours.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 1:1). The starting bromide (Rf ~0.8) should disappear.[2] An intermediate spot (Amidine) may be visible near the baseline or as a streak.

-

Phase 2: Hydrolysis & Workup

-

Concentration: Evaporate the bulk of the ethanol under reduced pressure.

-

Quench/Hydrolysis: Resuspend the residue in water (20 mL per gram of starting material). Stir vigorously for 30 minutes.

-

Critical: This aqueous step converts the imine (Inter2) to the ketone (Product). If the product remains an oil, slight acidification (1M HCl) followed by neutralization can accelerate hydrolysis.

-

-

Extraction: Extract with Ethyl Acetate (3 x 15 mL).

-

Wash: Wash combined organics with Brine (1x) and Water (1x).

-

Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Phase 3: Purification

-

Crystallization: The crude N-ethylisoindolin-1-one is often a solid. Recrystallize from Hexane/Ethyl Acetate or Diethyl Ether.

-

Yield Expectation: 75% – 90%.

Process Workflow & Logic

The following diagram outlines the operational workflow, identifying critical control points (CCPs) where the experiment typically fails or succeeds.

Figure 2: Operational workflow for the synthesis of N-ethylisoindolin-1-one.

Troubleshooting & Quality Control

Common Failure Modes

-

Problem: Product is an unstable oil or hygroscopic solid.

-

Cause: Incomplete hydrolysis of the imine intermediate.

-

Solution: Treat the crude material with 2M HCl (aq) for 1 hour, then basify with NaOH to pH 10 and extract. This forces the imine-to-lactam conversion.

-

-

Problem: Low Yield.

-

Cause: Volatility of ethylamine.

-

Solution: Use a sealed tube or pressure vessel if operating at small scales, or ensure the condenser is very efficient (use glycol coolant).

-

Analytical Validation

-

1H NMR (CDCl₃): Look for the N-Ethyl triplet (~1.2 ppm) and quartet (~3.6 ppm). The benzylic CH₂ of the isoindolinone ring appears as a singlet around 4.3–4.4 ppm.

-

IR Spectroscopy: Strong Carbonyl (C=O) stretch at 1680–1700 cm⁻¹ (Lactam). Absence of Nitrile stretch (~2200 cm⁻¹).

References

-

Organic Chemistry Portal. "Synthesis of Isoindolinones." Organic Chemistry Portal. Available at: [Link]

-

Campbell, J. B., Dedinas, R. F., & Trumbower-Walsh, S. (2010).[3] "Synthesis of N-Substituted Isoindolinones via the Reaction of 2-(Bromomethyl)benzonitrile with Amines." Synlett, 2010(20), 3008–3010.[3] (Contextual citation for halide-nitrile cyclization).

-

Sato, R., et al. (1984).[4] "Reaction of 2-cyanobenzyl derivatives." Bulletin of the Chemical Society of Japan. (Foundational mechanism for nitrile-amine cyclization).

-

Zhang, J., et al. (2025).[3] "Iridium-Catalyzed Reductive Lactamization." Journal of Organic Chemistry. Available at: [Link] (Relevant for alternative reductive routes).

Sources

- 1. BJOC - A simple and convenient one-pot synthesis of substituted isoindolin-1-ones via lithiation, substitution and cyclization of N'-benzyl-N,N-dimethylureas [beilstein-journals.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Isoindolinone synthesis [organic-chemistry.org]

- 4. Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Efficiency Microwave-Assisted Synthesis of 2-Ethylaminomethyl-benzonitrile

Abstract & Core Directive

This guide details the accelerated synthesis of 2-Ethylaminomethyl-benzonitrile via microwave-assisted nucleophilic substitution (

Key Advantages:

-

Time Efficiency: Reduction from hours (reflux) to minutes.

-

Selectivity: High-pressure sealed vessel conditions allow the use of volatile ethylamine in large excess, favoring mono-alkylation.

-

Purity: Simplified acid-base workup eliminates the need for chromatographic purification in most runs.

Scientific Background & Mechanism[1][2]

The Challenge of Conventional Synthesis

The synthesis involves the

Thermodynamic vs. Kinetic Issues:

-

Over-Alkylation: The product (secondary amine) is often more nucleophilic than the starting primary amine, leading to the formation of the tertiary amine dimer and quaternary ammonium salts.

-

Volatility: Ethylamine (bp 16.6°C) is a gas at room temperature. Open reflux systems inevitably lose stoichiometry, stalling the reaction.

-

Nitrile Stability: Prolonged heating in basic media risks hydrolyzing the nitrile (-CN) to an amide (-CONH

) or carboxylic acid (-COOH).

The Microwave Solution

Microwave irradiation provides dielectric heating , where dipoles (solvent and reagents) align with the oscillating electric field. This generates internal heat via molecular friction and rotation.

-

Non-Thermal Effects: While debated, the rapid heating rate (

) allows the reaction to reach the activation energy ( -

Superheating: Solvents can be heated 20–50°C above their boiling points in sealed vessels, significantly increasing the rate constant (

).

Reaction Mechanism & Pathway

The reaction proceeds via a bimolecular nucleophilic substitution (

Figure 1: Reaction pathway highlighting the S_N2 mechanism and the risk of over-alkylation.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Role | Notes |

| 2-(Bromomethyl)benzonitrile | 196.05 | 1.0 | Substrate | Limiting reagent. Irritant. |

| Ethylamine (2.0 M in THF) | 45.08 | 5.0 - 10.0 | Nucleophile | Large excess drives mono-alkylation. |

| Diisopropylethylamine (DIPEA) | 129.24 | 1.5 | Base | Scavenges HBr. Optional if EtNH |

| Acetonitrile (ACN) | 41.05 | Solvent | Medium | High tan |

Equipment Setup

-

Instrument: Single-mode Microwave Synthesizer (e.g., Biotage Initiator+ or CEM Discover).

-

Vessel: 10 mL or 20 mL high-pressure microwave vial with crimp cap and PTFE/silicone septum.

-

Stirring: Magnetic stir bar (high rotation speed required for uniform heat distribution).

Step-by-Step Procedure

Step 1: Preparation

-

Weigh 196 mg (1.0 mmol) of 2-(bromomethyl)benzonitrile into a 10 mL microwave vial.

-

Add 3.0 mL of Acetonitrile.

-

Add 260 µL (1.5 mmol) of DIPEA (Hunig's Base). Note: While Ethylamine can act as its own base, adding DIPEA preserves the nucleophile concentration.

-

Add 2.5 mL (5.0 mmol) of Ethylamine (2.0 M solution in THF).

-

Critical: Perform this step quickly and cap immediately to prevent ethylamine loss.

-

Step 2: Microwave Irradiation Program the microwave reactor with the following parameters:

-

Temperature: 90 °C

-

Time: 15 minutes (Hold time)

-

Pre-stirring: 30 seconds

-

Absorption Level: High

-

Pressure Limit: 15 bar (Safety cutoff)

Step 3: Workup (Acid-Base Extraction Strategy) This strategy exploits the basicity of the amine to separate it from neutral impurities (unreacted bromide) and non-basic byproducts.

-

Concentration: Transfer the reaction mixture to a round-bottom flask and remove volatiles (THF/ACN/Excess Ethylamine) under reduced pressure (Rotavap, 40°C).

-

Acidification: Dissolve the residue in 20 mL of 1M HCl .

-

Logic: The amine product converts to the water-soluble hydrochloride salt. Neutral impurities remain organic.

-

-

Wash: Extract the aqueous acidic layer with 2 x 15 mL Dichloromethane (DCM) .

-

Discard Organic Layer: This contains unreacted benzyl bromide and non-basic impurities.

-

-

Basification: Adjust the aqueous layer to pH > 12 using 4M NaOH (dropwise, with cooling). The solution will become cloudy as the free amine is liberated.

-

Extraction: Extract the basic aqueous layer with 3 x 20 mL DCM .

-

Drying: Combine these organic layers, dry over anhydrous Na

SO

Workup Logic Flow

Figure 2: Acid-Base purification workflow ensuring isolation of the amine without chromatography.

Results & Validation

Expected Analytical Data

-

Appearance: Pale yellow oil.[4]

-

Yield: 85–92% (optimized).

-

1H NMR (400 MHz, CDCl3):

- 7.65–7.30 (m, 4H, Ar-H)

-

3.98 (s, 2H, Ar-CH

-

2.72 (q,

-

1.15 (t,

- 1.50 (br s, 1H, NH )

-

MS (ESI): Calculated for C

H

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield (<50%) | Volatility of Ethylamine | Ensure vessel is crimped tight. Use 10 eq. of amine.[3] Check vessel for leaks. |

| Dialkylation (Dimer) | Insufficient Amine Excess | Increase Ethylamine to 10-15 equivalents. |

| Hydrolysis (Amide formation) | Temperature too high / Wet solvent | Dry ACN over molecular sieves. Reduce Temp to 80°C. |

| Pressure Error | Gas evolution | Reduce fill volume to <50% of vial capacity. |

References

-

Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 43(46), 6250–6284. Link

- Loupy, A. (2002). Microwaves in Organic Synthesis. Wiley-VCH.

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 104716148, 2-Amino-3-(ethylamino)benzonitrile (Structural Analog Data). Link

- Biotage. (n.d.). "Microwave Synthesis PathFinder: Nucleophilic Substitution." (General manufacturer protocols for benzyl amine synthesis).

- Salvatore, R. N., et al. (2002). "Synthesis of secondary amines." Tetrahedron, 58(46), 9297-9344.

Sources

Advanced Purification Protocols for Secondary Benzylamine Intermediates

Application Note: AN-2026-SBA

Abstract

Secondary benzylamines are critical pharmacophores in medicinal chemistry, serving as key intermediates for calcium channel blockers, antifungals, and GPCR ligands. However, their synthesis—typically via reductive amination—often yields complex mixtures containing unreacted primary amines (starting material) and over-alkylated tertiary amines (side products). Standard acid-base extraction often fails to separate these species due to overlapping pKa values (typically 9.0–9.5).

This guide details three field-proven purification workflows designed to isolate secondary benzylamines with >98% purity. These protocols prioritize chemoselectivity and scalability, moving beyond generic "column chromatography" to advanced scavenging and salt-formation techniques.

Part 1: Strategic Purification Logic

The choice of method depends on the scale and the specific impurity profile. Use the following decision matrix to select the optimal workflow.

Figure 1: Decision matrix for selecting purification methods based on impurity profile.

Part 2: Detailed Protocols

Method 1: Chemoselective Scavenging (Removal of Primary Amines)

Best For: High-throughput synthesis or removing unreacted starting material without chromatography. Mechanism: Polymer-supported benzaldehyde (PS-Benzaldehyde) reacts selectively with primary amines to form stable imines (Schiff bases). Secondary amines may form enamines or aminals but these are sterically disfavored and hydrolytically unstable, leaving the target secondary amine in solution.

Materials

-

Scavenger: PS-Benzaldehyde resin (Loading ~1.0–1.5 mmol/g).

-

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

-

Additives: Acetic acid (catalytic, optional).

Protocol

-

Stoichiometry Calculation: Determine the amount of primary amine impurity via LCMS or NMR integration. Use 3.0 equivalents of PS-Benzaldehyde relative to the impurity.

-

Resin Preparation: Swell the resin in DCM (5 mL/g resin) for 15 minutes.

-

Scavenging Reaction:

-

Dissolve the crude mixture in DCM (concentration ~0.1 M).

-

Add the swollen resin.

-

Optional: Add 1% glacial acetic acid to catalyze imine formation.

-

Agitate gently (orbital shaker) at room temperature for 6–12 hours. Do not use magnetic stirring bars as they grind the resin beads.

-

-

Validation (Self-Check): Spot the supernatant on a TLC plate. Stain with Ninhydrin. The primary amine spot (usually deep red/purple) should be absent.

-

Filtration: Filter the mixture through a fritted glass funnel or a polypropylene cartridge. Wash the resin cake 3x with DCM.

-

Isolation: Concentrate the filtrate. The residue contains the secondary amine and potentially tertiary amine (if present), but is free of primary amine.

Method 2: HCl Salt Crystallization (Removal of Tertiary Amines)

Best For: Scale-up (>1g) and removing tertiary amine contaminants. Mechanism: Secondary amine hydrochlorides possess an N-H bond capable of strong hydrogen bonding within the crystal lattice, often resulting in higher melting points and lower solubility in organic solvents compared to tertiary amine salts (which lack H-bond donors).

Materials

-

Solvent A: Diethyl Ether or MTBE (Anti-solvent).

-

Solvent B: Ethanol or Isopropanol (Solvent).

-

Acid Source: 2M HCl in Diethyl Ether (anhydrous).

Protocol

-

Dissolution: Dissolve the crude oil in a minimum amount of cold Ethanol or Isopropanol.

-

Acidification: Dropwise, add 2M HCl in Ether. Monitor pH using wet pH paper; stop when pH reaches ~2–3.

-

Observation: A white precipitate should begin to form.

-

-

Precipitation: Dilute the mixture slowly with Diethyl Ether (ratio 1:5 Ethanol:Ether) while stirring.

-

Digestion: Cool the suspension to 0°C for 2 hours.

-

Filtration: Filter the white solid.

-

The Filter Cake: Contains the Secondary Amine HCl salt (High Purity).

-

The Filtrate: Contains the Tertiary Amine HCl salt (remains soluble in the ether-rich liquor) and non-basic impurities.

-

-

Recrystallization (Polishing): If purity is <98%, recrystallize the cake from hot Ethanol/Ethyl Acetate (1:3).

-

Freebasing (Optional): Partition the solid between 1M NaOH and DCM to recover the free base.

Data Summary: Solubility Profiles

| Amine Type (HCl Salt) | Solubility in Water | Solubility in Ether/EtOAc | Crystal Lattice Stability |

|---|---|---|---|

| Primary | High | Low | High |

| Secondary (Target) | High | Very Low | High (H-Bonding) |

| Tertiary (Impurity) | Moderate | Moderate/High | Low (No H-Bonding) |

Method 3: Chromatographic Optimization (The "Anti-Tailing" Strategy)

Best For: Complex mixtures where neither scavenging nor crystallization is sufficient. The Problem: Amines interact strongly with acidic silanol groups (Si-OH) on silica gel, causing peak tailing (Asymmetry factor > 2.[1]0) and poor resolution.

The "Triethylamine Block" Protocol

Instead of standard modifiers, use a pre-saturation technique to ensure column stability.

-

Mobile Phase Preparation:

-

Standard: DCM:Methanol (95:5).

-

Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (28% NH3) to the mobile phase.

-

-

Column Pre-treatment (Critical Step):

-

Flush the silica column with 3 column volumes (CV) of the mobile phase containing the modifier before loading the sample.

-

Why? This neutralizes the most active silanol sites before the amine analyte enters the column.

-

-

Sample Loading: Load the sample as a liquid injection or adsorbed onto Celite (dry load). Avoid loading in pure DCM if the amine is insoluble; use a small amount of MeOH.

-

Elution: Run the gradient. The secondary amine will elute as a sharp, symmetrical band.

-

Note: TEA will absorb UV at low wavelengths (<210 nm). Set UV detection to 254 nm (for benzyl group) to avoid baseline drift.

-

Part 3: References & Grounding

-

Scavenging Selectivity: Journal of the Chemical Society, Perkin Transactions 1 confirms the use of ketoester and aldehyde resins for selective removal of primary amines via enamine/imine differentiation [1].

-

Chromatographic Tailing: Phenomenex technical notes highlight the mechanism of silanol interactions and the necessity of amine modifiers (TEA) to suppress ionization of surface silanols [2].

-

Salt Solubility: Fundamental separation of amine classes relies on the distinct solubility of their hydrochloride salts, particularly the insolubility of primary/secondary salts in ether compared to tertiary salts [3].

-

Crystallization Techniques: Mettler Toledo and PrepChem provide standard protocols for the isolation of benzylamine hydrochloride salts via anti-solvent precipitation [4, 5].

Reference List

-